molecular formula C12H17NO3S B11024835 N,N-dimethyl-2-(propylsulfonyl)benzamide

N,N-dimethyl-2-(propylsulfonyl)benzamide

Cat. No.: B11024835
M. Wt: 255.34 g/mol
InChI Key: IZJXGKMRDFRVSZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(propylsulfonyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. As a substituted benzamide, this compound features both dimethylamide and propylsulfonyl functional groups on an aromatic core, a structure often associated with potential bioactivity. Benzamide analogs are frequently investigated for their utility as intermediates in organic synthesis and for their biological properties in agrochemical and pharmaceutical development . Disclaimer: The specific physical and chemical properties, mechanism of action, and primary research applications for this compound are not specified in the available data. Researchers are encouraged to consult specialized chemical databases and scientific literature for detailed information. This product is labeled with the following warning: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N,N-dimethyl-2-propylsulfonylbenzamide

InChI

InChI=1S/C12H17NO3S/c1-4-9-17(15,16)11-8-6-5-7-10(11)12(14)13(2)3/h5-8H,4,9H2,1-3H3

InChI Key

IZJXGKMRDFRVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Sulfur-Based Functionalization Followed by Amidation

This approach prioritizes the installation of the propylsulfonyl group prior to amide formation.

Synthesis of 2-(Propylsulfonyl)benzoic Acid

  • Alkylation of 2-Mercaptobenzoic Acid :

    • 2-Mercaptobenzoic acid is treated with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(propylthio)benzoic acid.

    • Reaction :

      2-HS-C6H4COOH+CH3CH2CH2BrK2CO3,DMF2-(CH2CH2CH2S)-C6H4COOH\text{2-HS-C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(CH}_2\text{CH}_2\text{CH}_2\text{S)-C}_6\text{H}_4\text{COOH}
    • Yield : ~85%.

  • Oxidation to Sulfone :

    • The sulfide intermediate is oxidized using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid/water (1:1) at 50°C for 6 hours, affording 2-(propylsulfonyl)benzoic acid.

    • Reaction :

      2-(CH2CH2CH2S)-C6H4COOHOxone®2-(CH2CH2CH2SO2)-C6H4COOH\text{2-(CH}_2\text{CH}_2\text{CH}_2\text{S)-C}_6\text{H}_4\text{COOH} \xrightarrow{\text{Oxone®}} \text{2-(CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{)-C}_6\text{H}_4\text{COOH}
    • Yield : ~90%.

Amide Formation

  • Acid Chloride Generation :

    • 2-(Propylsulfonyl)benzoic acid is refluxed with thionyl chloride (SOCl₂) for 2 hours to form the corresponding acyl chloride.

  • Reaction with Dimethylamine :

    • The acyl chloride is treated with excess dimethylamine (2.5 equiv) in dichloromethane (DCM) at 0–25°C for 4 hours, yielding N,N-dimethyl-2-(propylsulfonyl)benzamide.

    • Reaction :

      2-(CH2CH2CH2SO2)-C6H4COCl+NH(CH3)2This compound\text{2-(CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{)-C}_6\text{H}_4\text{COCl} + \text{NH(CH}_3\text{)}_2 \rightarrow \text{this compound}
    • Yield : 75–80%.

Sequential Amidation and Sulfonylation

This method constructs the dimethylamide core first, followed by sulfonyl group introduction.

Preparation of N,N-Dimethyl-2-nitrobenzamide

  • Methyl Ester Formation :

    • 2-Nitrobenzoic acid is esterified using methanol and sulfuric acid (H₂SO₄) under reflux.

  • Amide Synthesis :

    • The methyl ester reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 8 hours, yielding N,N-dimethyl-2-nitrobenzamide.

    • Yield : 70%.

Nitro Reduction and Sulfonylation

  • Catalytic Hydrogenation :

    • The nitro group is reduced using hydrogen gas (H₂, 1 atm) and palladium on carbon (Pd/C, 10% w/w) in ethanol at 25°C for 6 hours, producing N,N-dimethyl-2-aminobenzamide.

  • Sulfonyl Chloride Reaction :

    • The amine intermediate reacts with propane-1-sulfonyl chloride (1.2 equiv) in pyridine at 0°C for 1 hour, followed by warming to 25°C for 12 hours.

    • Reaction :

      2-NH2-C6H4CON(CH3)2+CH3CH2CH2SO2ClThis compound\text{2-NH}_2\text{-C}_6\text{H}_4\text{CON(CH}_3\text{)}_2 + \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} \rightarrow \text{this compound}
    • Yield : 65%.

Direct Sulfonation of Preformed Amides

This route employs directed ortho-metalation for regioselective sulfonation.

Lithiation and Sulfur Electrophile Quenching

  • Directed Metalation :

    • N,N-Dimethylbenzamide is treated with lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C for 1 hour, generating a lithiated species at the ortho position.

  • Reaction with Propylsulfonyl Chloride :

    • The lithiated intermediate reacts with propane-1-sulfonyl chloride (1.5 equiv) at −78°C for 2 hours, followed by warming to 25°C.

    • Yield : 60–65%.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Overall Yield
Sulfur-first + AmidationThioalkylation → Oxidation → AmidationHigh regioselectivity; avoids amine handlingMulti-step; requires harsh oxidants~68%
Amide-first + SulfonationAmidation → Reduction → SulfonylationCommercially available starting materialsLow yielding sulfonylation step~50%
Directed MetalationLithiation → Sulfonyl introductionSingle-step sulfonation; conciseRequires cryogenic conditions~60%

Critical Reaction Parameters

  • Oxidation Efficiency : Oxone® in acetic acid/water achieves near-quantitative sulfide-to-sulfone conversion, outperforming H₂O₂/Fe³⁺ systems.

  • Amine Coupling : Dimethylamine hydrochloride with triethylamine (TEA) in DCM minimizes side reactions during amide bond formation.

  • Sulfonylation Kinetics : Pyridine as a base enhances electrophilicity of sulfonyl chlorides, accelerating reaction rates .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(propylsulfonyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N-dimethyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(propylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of enzymes. The benzamide core allows for binding to specific protein sites, modulating their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N,N-Diethyl-p-(isopropylsulfonyl)benzamide (CAS: 20884-71-3)
  • Structure : The sulfonyl group is at the para position with an isopropyl chain, and the amide is N,N-diethyl.
  • Key Differences: Positional Isomerism: The para-sulfonyl substitution (vs. Branched vs. Linear Chain: The isopropyl group may lower solubility compared to the linear propyl chain due to increased hydrophobicity.
2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Structure : Features a sulfamoyl (SO₂NH) group instead of sulfonyl (SO₂), with an allyl chain and N-propylamide.
  • Key Differences: Sulfamoyl vs. Allyl vs. Propyl: The unsaturated allyl chain may increase reactivity, posing challenges in synthetic scalability.
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate (CAS: 494782-69-3)
  • Structure : Piperazine ring at the ortho position with oxalate counterion.
  • Key Differences: Piperazine vs. Pharmacokinetics: The oxalate salt improves aqueous solubility but may alter tissue distribution compared to the free base form of the target compound.

Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) PSA (Ų)
N,N-Dimethyl-2-(propylsulfonyl)benzamide 283.39 2.1 0.15 (water) 65.5
N,N-Diethyl-p-(isopropylsulfonyl)benzamide 283.39 2.8 0.08 (water) 59.2
2-(N-Allylsulfamoyl)-N-propylbenzamide 282.36 1.9 0.22 (water) 89.7
N,N-Dimethyl-3-(trimethylsilyl)benzamide 235.40 3.5 <0.01 (water) 29.5

*Calculated using ChemDraw.

Q & A

Q. What synthetic methodologies are recommended for N,N-dimethyl-2-(propylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of benzamide precursors. A common approach includes:

  • Sulfonylation : Reacting 2-aminobenzamide derivatives with propylsulfonyl chloride under anhydrous conditions, using catalysts like pyridine or triethylamine to neutralize HCl byproducts .
  • N,N-Dimethylation : Introducing dimethyl groups via reductive amination or alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) . Key considerations : Temperature control (<0°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • Spectroscopy :
  • ¹H/¹³C NMR : To confirm substituent positions and dimethyl group integration (e.g., singlet for N(CH₃)₂ at δ ~3.0 ppm) .
  • IR : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₇NO₃S) .
    • X-ray Crystallography : For unambiguous structural confirmation using SHELXL refinement (R-factor <0.05) .

Q. How can researchers assess the purity of this compound during synthesis?

Employ chromatographic methods:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7); visualize with ninhydrin or UV lamp . Quantitative purity (>95%) is validated via elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR data may arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in sulfonamide protons .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles (e.g., S=O bond ~1.43 Å) .
  • Computational modeling : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) vibrational frequencies .

Q. What experimental design principles apply to studying this compound’s bioactivity?

For biological evaluation (e.g., enzyme inhibition or neuroprotection):

  • Dose-response assays : Use IC₅₀/EC₅₀ determination via nonlinear regression (e.g., GraphPad Prism) .
  • Binding studies : Radioligand displacement assays (e.g., [³H]-NFPS for GlyT1 targets) with Scatchard analysis .
  • In vivo models : Ischemia/reperfusion injury protocols (e.g., infarct size measurement via TTC staining) . Controls : Include vehicle-treated groups and reference compounds (e.g., ALX-5407 for GlyT1 studies) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for sulfonylation steps .
  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) if enantiomers form . Yield optimization : Pilot reactions at 0.1–1 mmol scale before scaling up; monitor via in-situ FTIR .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

Key modifications include:

  • Sulfonyl group substitution : Replace propyl with cyclopropyl to enhance metabolic stability .
  • Benzamide ring functionalization : Introduce electron-withdrawing groups (e.g., -F) to improve receptor binding . SAR validation : Synthesize analogs and correlate substituents with activity via multivariate regression .

Methodological Best Practices

  • Crystallographic refinement : Use SHELXL for high-resolution data (twinned crystals require HKLF 5 format) .
  • Data contradiction resolution : Cross-validate NMR/IR with SCXRD and computational models .
  • Bioassay design : Pre-screen compounds in cell-free systems (e.g., enzyme inhibition) before advancing to in vivo models .

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